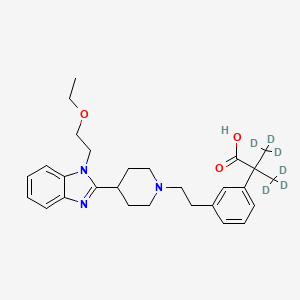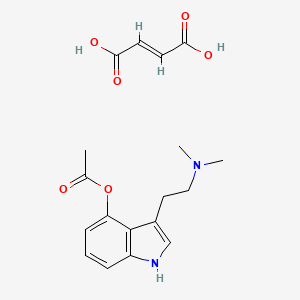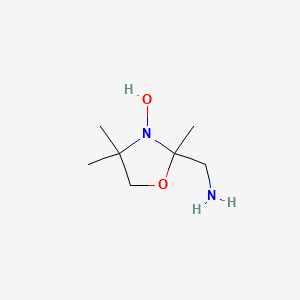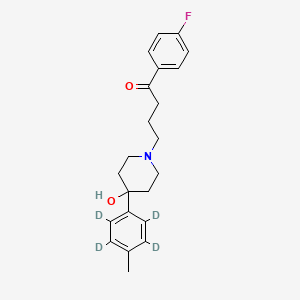
Moperone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moperone-d4 is a deuterium-labeled analogue of Moperone, a typical antipsychotic belonging to the butyrophenone class. It is primarily used in scientific research to study metabolic pathways and pharmacokinetics due to its stable isotope labeling. The molecular formula of this compound is C22H22D4FNO2, and it has a molecular weight of 359.47 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Moperone-d4 involves the incorporation of deuterium atoms into the Moperone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The key steps typically involve:
Deuteration of Precursors: The starting materials, such as 4-methylphenyl and piperidine, are subjected to deuteration using deuterated reagents.
Formation of Intermediate Compounds: These deuterated precursors are then reacted to form intermediate compounds.
Final Assembly: The intermediate compounds are combined under specific reaction conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large batches of deuterated precursors are synthesized and stored.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized for large-scale production.
Purification: The final product is purified using techniques like chromatography to achieve high purity levels (typically ≥ 95%).
Analyse Des Réactions Chimiques
Types of Reactions
Moperone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted this compound derivatives.
Applications De Recherche Scientifique
Moperone-d4 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Metabolic Research: Used to study metabolic pathways in vivo, providing insights into drug metabolism and pharmacokinetics.
Environmental Studies: Employed as a standard for detecting environmental pollutants in air, water, soil, and food.
Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening.
Organic Chemistry: Serves as a chemical reference for identification, qualitative, and quantitative analysis.
Mécanisme D'action
Moperone-d4, like its non-deuterated counterpart, exerts its effects by antagonizing dopamine receptors, particularly D2, D3, and 5-HT2A receptors . This antagonistic action inhibits dopamine-mediated neurotransmission, which is crucial in the treatment of psychotic disorders. The molecular targets and pathways involved include:
Dopamine Receptors: Inhibition of D2 and D3 receptors reduces psychotic symptoms.
Serotonin Receptors: Antagonism of 5-HT2A receptors contributes to its antipsychotic effects.
Comparaison Avec Des Composés Similaires
Moperone-d4 is compared with other similar compounds in the butyrophenone class, such as:
Haloperidol: Another typical antipsychotic with a similar mechanism of action but different pharmacokinetic properties.
Droperidol: Used primarily as an antiemetic and sedative, with a shorter duration of action compared to Moperone.
Melperone: An atypical antipsychotic with a lower affinity for dopamine receptors, resulting in fewer extrapyramidal side effects.
This compound’s uniqueness lies in its stable isotope labeling, making it invaluable for research applications that require precise tracking and analysis of metabolic pathways.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-[4-hydroxy-4-(2,3,5,6-tetradeuterio-4-methylphenyl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO2/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18/h4-11,26H,2-3,12-16H2,1H3/i4D,5D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAHNABIDCTLHW-DOGSKSIHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)
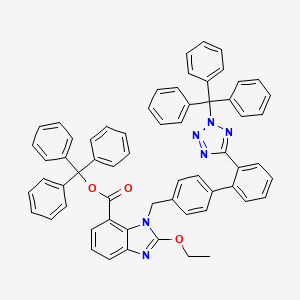
![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)
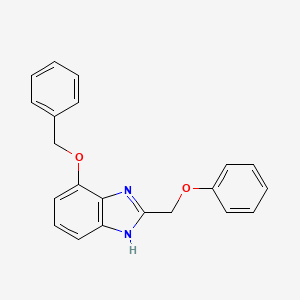
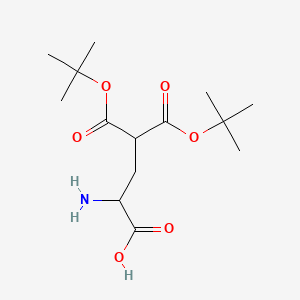
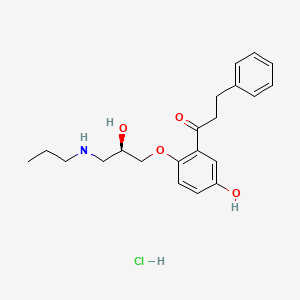
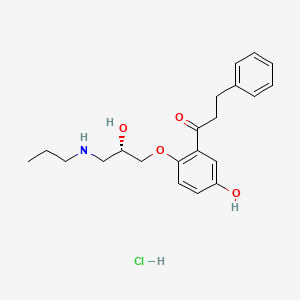
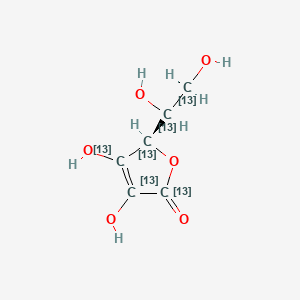
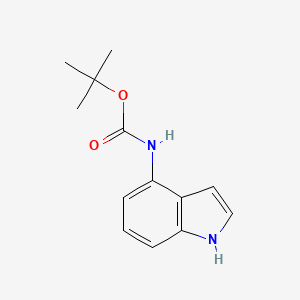
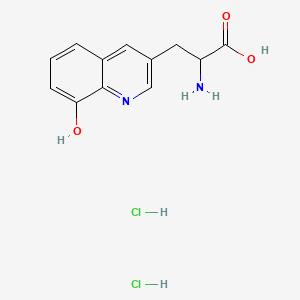
![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)
